

Razuprotafib and ARDS in COVID-19: Evidence Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Razuprotafib

CAS No.: 1008510-37-9

Cat. No.: S541102

[Get Quote](#)

The table below summarizes the key clinical and preclinical findings on **Razuprotafib** for COVID-19-associated ARDS.

Study / Trial Name	Type / Model	Population / Subjects	Key Findings	Outcome / Status
RESCUE Trial [1]	Phase 2 RCT	Hospitalized adults with moderate-to-severe COVID-19 (N=31 in Part 1)	Planned to evaluate safety & efficacy. Part 1 (dose escalation) completed.	Terminated after Part 1 due to business-related recruitment delays.
I-SPY COVID Trial [2]	Phase 2 Platform RCT	Adults with COVID-19-related ARDS	Aimed to stabilize pulmonary vasculature, reduce ventilator need, and decrease mortality.	No results reported in search results; status unclear.

| **Preclinical ECC Study [3] [4] [5]** | Animal (Rat) | Rats subjected to extracorporeal circulation (ECC) | • **No improvement** in ECC-induced microcirculatory perfusion disturbances or renal edema. • **Improved** PaO₂/FiO₂ ratio (oxygenation) and reduced lung interstitial inflammation. | Suggests a limited, organ-specific effect. |

Detailed Experimental Protocols

For researchers aiming to investigate **Razuprotafib** in models of acute lung injury or ARDS, the following protocols can serve as a reference.

Protocol 1: Preclinical Assessment in a Rat Model of ECC-Induced Inflammation

This protocol is based on the study by *Int. J. Mol. Sci.* 2025 [3] [4].

- **1. Test Article Formulation:** Prepare **Razuprotafib** solution in a suitable vehicle for subcutaneous injection [3].
- **2. Animal Model & Dosing:**
 - Use adult male or female rats.
 - Administer **Razuprotafib** or placebo via subcutaneous injection prior to the initiation of ECC [3].
 - Subject animals to ECC for a defined period (e.g., 2 hours) or a sham procedure [3].
- **3. Primary Outcome Assessments:**
 - **Intravital Microscopy:** Assess capillary perfusion in a suitable vascular bed (e.g., cremaster muscle) at baseline, during ECC, and after discontinuation. Quantify the number of continuously, intermittently, and non-perfused vessels [3] [4].
 - **Organ Edema:** After euthanasia, harvest organs (e.g., kidneys and lungs). Calculate the **wet-to-dry weight ratio** as a marker of tissue edema [3] [4].
- **4. Secondary Outcome Assessments:**
 - **Blood Gas Analysis:** Measure PaO₂ and FiO₂ to calculate the PaO₂/FiO₂ ratio [3] [4].
 - **Histopathology:** Score lung tissue for interstitial inflammation, perivascular and alveolar edema, and other injury markers [3] [4].
 - **Biomarker Analysis:** Use ELISA or multiplex assays to measure plasma levels of inflammatory cytokines (e.g., TNF α , IL-6) and endothelial injury markers (e.g., Angiopoietin-2, ICAM-1) [3] [6].

Protocol 2: Clinical Trial Design for ARDS (Reference: RESCUE Trial)

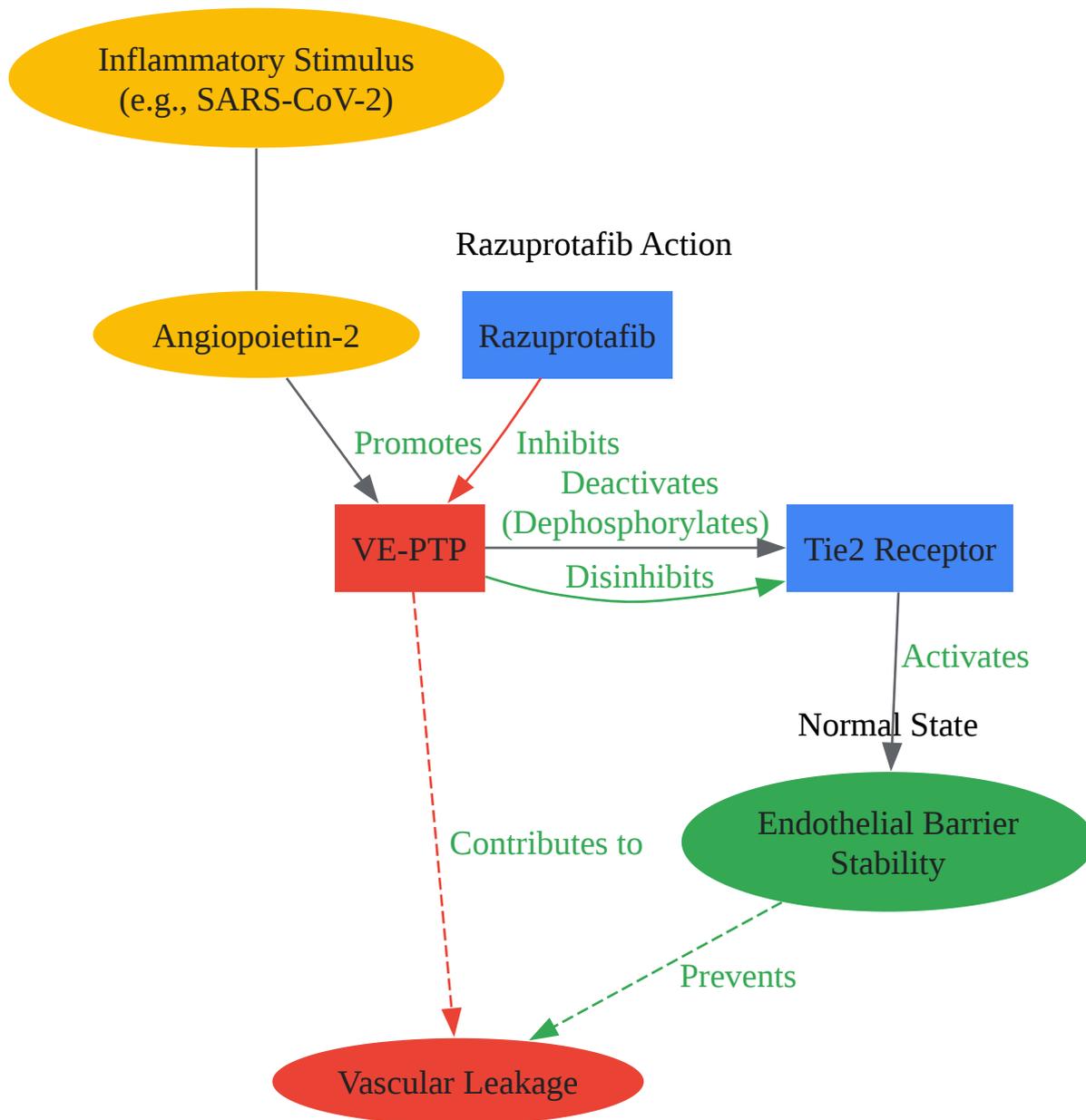
This summarizes the design of the terminated RESCUE trial [1].

- **1. Study Population:**

- **Inclusion:** Hospitalized adults (≥ 18 years) with lab-confirmed SARS-CoV-2 infection and moderate-to-severe COVID-19 (defined by symptoms, respiratory rate ≥ 20 /min, SpO₂ $\leq 93\%$, or PaO₂/FiO₂ < 300) [1].
- **Exclusion:** Patients on mechanical ventilation, high-flow nasal cannula, non-invasive ventilation, ECMO, in shock, or with systolic BP < 100 mmHg [1].
- **2. Randomization & Dosing:**
 - Randomize eligible subjects to **Razuprotafib** or placebo subcutaneous solution, in addition to standard of care [1].
 - Administer the drug every 8 hours (three times daily) [1].
- **3. Key Efficacy Endpoints:**
 - Clinical status ordinal scale.
 - Incidence of mortality.
 - Need for mechanical ventilation.
 - Time to recovery [1].
- **4. Key Safety Endpoints:**
 - Incidence of treatment-emergent adverse events.
 - Changes in vital signs and clinical laboratory tests [1].

Application Notes for Researchers

- **Mechanism of Action:** **Razuprotafib** is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is crucial for maintaining endothelial stability and reducing vascular leakage [3] [2]. This mechanism was the rationale for testing it in ARDS, where endothelial injury and hyperpermeability are key drivers of pulmonary edema. The diagram below illustrates this core signaling pathway.



[Click to download full resolution via product page](#)

- **Biomarker Profiling:** The mixed efficacy results highlight the importance of patient stratification. As seen in COVID-19, **elevated Angiopoietin-2** is a key marker of endothelial injury and is negatively correlated with lung function (e.g., Forced Vital Capacity) in survivors [6]. Future studies should consider measuring a panel of biomarkers (e.g., Angiopoietin-2, IL-6, hyaluronan) to identify patient subtypes most likely to respond to Tie2-targeted therapy [6] [7].
- **Clinical Development Status:** Be aware that the primary clinical investigation of **Razuprotafib** for COVID-19 (the RESCUE trial) was terminated early. Subsequent research efforts may have pivoted,

and no positive Phase 3 clinical outcomes for the ARDS indication have been reported [1].

Future Research Considerations

- **Phenotype-Driven Trials:** ARDS is a heterogeneous syndrome. Research should focus on identifying the hyperinflammatory or endothelial-injury-dominant phenotypes, potentially using biomarkers like Angiopoietin-2, which may benefit most from Tie2 activation [7].
- **Combination Therapy:** Investigate **Razuprotafib** as part of a combination regimen with antivirals or other immunomodulators, as vascular leakage is one component of a complex injury process in ARDS.
- **Alternative Indications:** Given the demonstrated mechanism and some positive signal in lung inflammation, research could explore its utility in other acute or chronic conditions characterized by vascular leakage.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Evaluation of the Safety and Efficacy of Razuprotafib in ... [ctv.veeva.com]
2. Aerpio and Quantum Leap to study razuprotafib for ARDS ... [clinicaltrialsarena.com]
3. Razuprotafib Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]
4. Razuprotafib Does Not Improve Microcirculatory Perfusion ... [mdpi.com]
5. Razuprotafib Does Not Improve Microcirculatory Perfusion ... [pubmed.ncbi.nlm.nih.gov]
6. Inflammatory, fibrotic and endothelial biomarker profiles in ... [pmc.ncbi.nlm.nih.gov]
7. Novel subtypes of severe COVID-19 respiratory failure based ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Razuprotafib and ARDS in COVID-19: Evidence Summary].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b541102#razuprotafib-ards-treatment-in-covid-19-patients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com